Naftopidil, (R)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

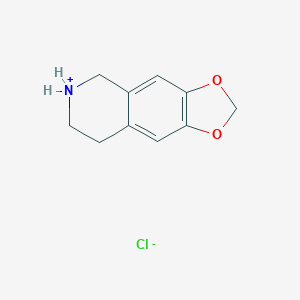

Naftopidil is a medication that belongs to the class of α1-adrenergic receptor antagonists. It is used for the treatment of benign prostatic hyperplasia (BPH), a common condition in older men where the prostate gland enlarges and causes urinary symptoms. Naftopidil has been approved for use in Japan since 1998, and it is also available in other countries such as South Korea, Thailand, and China.

Wirkmechanismus

Naftopidil works by blocking the α1-adrenergic receptors in the smooth muscle of the prostate gland and the bladder neck. This leads to relaxation of the smooth muscle and improved urinary flow. Naftopidil has a higher affinity for the α1D-adrenergic receptor subtype, which is predominant in the prostate gland, compared to the α1A-adrenergic receptor subtype, which is predominant in the blood vessels.

Biochemische Und Physiologische Effekte

Naftopidil has been shown to have several biochemical and physiological effects in the body. It can decrease sympathetic nervous system activity, which can lead to a decrease in blood pressure. Naftopidil can also improve endothelial function, which is important for maintaining healthy blood vessels. In addition, it can increase the production of nitric oxide, which is a potent vasodilator.

Vorteile Und Einschränkungen Für Laborexperimente

Naftopidil has several advantages for lab experiments. It has a well-established mechanism of action and has been extensively studied in animal models and human clinical trials. Naftopidil is also relatively safe and well-tolerated, with few reported side effects. However, one limitation is that it is not widely available outside of Japan and a few other countries, which can limit its use in international research projects.

Zukünftige Richtungen

There are several future directions for research on Naftopidil. One area of interest is its potential use in the treatment of hypertension, where it may have a role in reducing blood pressure and improving endothelial function. Another area of research is its potential use in the treatment of lower urinary tract symptoms in women, where it may have a similar mechanism of action as in men with Naftopidil, (R)-. Finally, there is interest in exploring the potential use of Naftopidil in combination with other medications for the treatment of various medical conditions.

Synthesemethoden

The synthesis of Naftopidil, (R)-, involves several steps, including the reaction of 1-naphthol with epichlorohydrin to form 1-(chloromethyl)naphthalene-2-ol. This intermediate is then treated with diisopropylamine to produce (R)-1-(2-(2-(diisopropylamino)ethylamino)-1-hydroxyethyl)naphthalene-2-ol, which is the active ingredient in Naftopidil.

Wissenschaftliche Forschungsanwendungen

Naftopidil has been extensively studied for its potential therapeutic effects in various medical conditions. One area of research has focused on its use in the treatment of Naftopidil, (R)-, where it has been shown to improve urinary symptoms and increase urinary flow rate. Other studies have investigated its potential use in the treatment of hypertension, lower urinary tract symptoms, and overactive bladder.

Eigenschaften

CAS-Nummer |

127931-15-1 |

|---|---|

Produktname |

Naftopidil, (R)- |

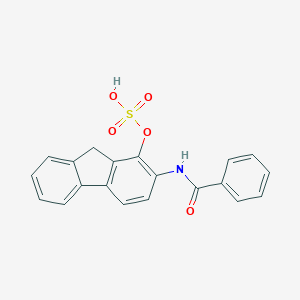

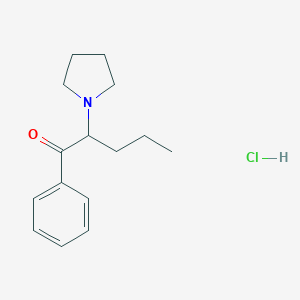

Molekularformel |

C24H28N2O3 |

Molekulargewicht |

392.5 g/mol |

IUPAC-Name |

(2R)-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol |

InChI |

InChI=1S/C24H28N2O3/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23/h2-12,20,27H,13-18H2,1H3/t20-/m1/s1 |

InChI-Schlüssel |

HRRBJVNMSRJFHQ-HXUWFJFHSA-N |

Isomerische SMILES |

COC1=CC=CC=C1N2CCN(CC2)C[C@H](COC3=CC=CC4=CC=CC=C43)O |

SMILES |

COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O |

Kanonische SMILES |

COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-Amino-2-oxoazetidin-1-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B159824.png)

![5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B159827.png)

![4-[(Trimethylsilyl)chloromethyl]pyridine](/img/structure/B159835.png)